N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide
Description
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide features a 2,5-dimethyl-substituted benzamide core linked to a hydroxyethyl side chain bearing both furan-3-yl and thiophen-2-yl substituents. While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into its properties and behavior.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13-5-6-14(2)16(10-13)18(21)20-12-19(22,15-7-8-23-11-15)17-4-3-9-24-17/h3-11,22H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOUXBUKMRMTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide is a complex organic compound that has garnered interest due to its unique structural features, including the presence of furan and thiophene rings. This article explores the biological activity of this compound, synthesizing available research findings and highlighting potential therapeutic applications.
Structural Characteristics
The compound can be characterized by its molecular formula and a molecular weight of 303.3 g/mol. The structure includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered ring containing sulfur.
- Hydroxy Group : Contributes to the compound's reactivity.
- Dimethylbenzamide : Enhances the lipophilicity and biological interactions.
Biological Activity Overview
Research on similar compounds suggests that derivatives containing furan, thiophene, and amide functionalities exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds with furan and thiophene moieties have shown significant antibacterial and antifungal activities. For instance, studies indicate that related compounds can inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .
- Anti-inflammatory Effects : The presence of hydroxyl groups in similar structures has been associated with anti-inflammatory activity, suggesting that this compound may also possess such properties .
Case Studies and Research Findings
- Antimicrobial Activity :
- Mechanism of Action :
-
Potential Therapeutic Applications :
- The unique combination of functional groups suggests potential applications in drug development targeting infectious diseases or inflammatory conditions. Researchers emphasize the need for further studies to explore these possibilities systematically .
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining furan derivatives with thiophene-containing precursors.
- Acylation Steps : Introducing the benzamide moiety through acylation reactions.
These synthetic routes are crucial for optimizing yield and purity in industrial applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.3 g/mol |
| Antimicrobial Activity | Broad-spectrum (similar compounds) |
| Anti-inflammatory Potential | Suggested (analogous compounds) |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core Structure : 3-methylbenzamide vs. 2,5-dimethylbenzamide in the target compound.
- Side Chain : The analog features a hydroxyethyl group with 1,1-dimethyl substituents, whereas the target compound replaces the dimethyl groups with furan-3-yl and thiophen-2-yl heterocycles.
- Synthesis: The analog is synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The target compound would likely require 2,5-dimethylbenzoyl chloride and a custom amino alcohol precursor incorporating furan and thiophene groups.
- Applications: The analog’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization.
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) ()
- Core Structure : Fenfuram’s furancarboxamide differs from the target’s benzamide but shares a heterocyclic furan moiety.
- Bioactivity : Fenfuram is a fungicide, suggesting that the target compound’s furan-3-yl group could contribute to pesticidal activity. However, the benzamide core and thiophene substituent may alter target specificity or potency .
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) ()
- Core Structure : Mepronil shares a benzamide backbone but lacks heterocyclic substituents.
- Substituents : Its isopropoxy group contrasts with the target compound’s hydroxyethyl-thiophene/furan side chain. This difference could influence solubility and metabolic stability .
Physicochemical and Electronic Properties
Electronic Effects
- The thiophene and furan groups in the target compound introduce electron-rich aromatic systems, which may enhance π-π stacking or charge-transfer interactions compared to analogs like mepronil or the N,O-bidentate compound. Computational studies using density-functional formulas (e.g., Colle-Salvetti correlation-energy models) could quantify these electronic differences .
Hydrogen Bonding and Solubility
- However, the hydrophobic thiophene and furan substituents in the target compound may reduce solubility relative to simpler analogs .
Crystallographic and Structural Analysis
- Tools like SHELXL () and WinGX/ORTEP () are critical for resolving bond lengths, angles, and packing arrangements. For example:
- The N,O-bidentate analog’s crystal structure revealed key hydrogen-bonding networks. The target compound’s heterocycles may disrupt these networks, altering crystallization behavior .
- Thiophene’s larger atomic radius compared to furan could lead to distinct van der Waals interactions in the solid state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
